![molecular formula C22H23N7O B2709967 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338403-74-0](/img/structure/B2709967.png)
6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Human A3 Adenosine Receptor Antagonists
Research has highlighted derivatives of the triazolopyrimidine class, including modifications similar to the mentioned compound, as potent and selective antagonists of the human A3 adenosine receptor (AR). These derivatives have shown promise in neuroprotection, particularly in countering neurotoxicity induced by chemotherapy agents like oxaliplatin. The modification of the core structure with various lipophilic groups and acyl moieties has been crucial for enhancing receptor affinity and selectivity (Squarcialupi et al., 2013).
Antimicrobial and Antioxidant Activities
Triazolopyrimidine compounds have also been investigated for their antimicrobial and antioxidant properties. A study synthesized a series of triazolopyrimidines, assessing their efficacy against various microbial strains and their antioxidant capacity. These compounds, including structures akin to the specified chemical, were found to possess significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gilava et al., 2020).
Analgesic and Anti-inflammatory Activities
Another research avenue explored the analgesic and anti-inflammatory potentials of new triazolopyrimidine derivatives. By synthesizing and testing a variety of compounds for these biological activities, certain derivatives were identified to exhibit promising efficacy. This suggests the potential application of triazolopyrimidine compounds in developing new treatments for pain and inflammation (Abu‐Hashem et al., 2011).
Antimalarial Agents
The triazolopyrimidine scaffold has been utilized in the design of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's life cycle. Computational docking studies and pharmacokinetic predictions on a series of triazolopyrimidine derivatives have shed light on their potential as novel antimalarial compounds. This research provides a foundation for further optimization of these compounds as effective antimalarial agents (Ibrahim et al., 2021).
Aurora-A Kinase Inhibitors
In cancer research, triazolopyrimidines have been synthesized and evaluated as inhibitors of Aurora-A kinase, an enzyme implicated in cancer cell proliferation and tumor growth. This line of investigation represents a promising approach to cancer therapy, with certain derivatives showing significant cytotoxic activity against cancer cell lines, indicating their potential as anticancer drugs (Shaaban et al., 2011).
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-30-18-9-7-16(8-10-18)19-15-24-21-25-22(26-29(21)20(19)23)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h2-10,15H,11-14,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMBUIJYXMUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N4CCN(CC4)C5=CC=CC=C5)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)
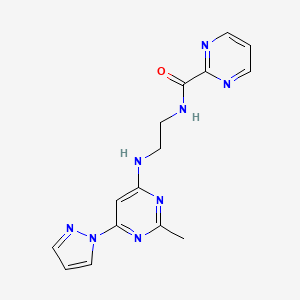
![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)
![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)


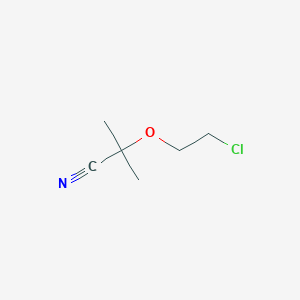
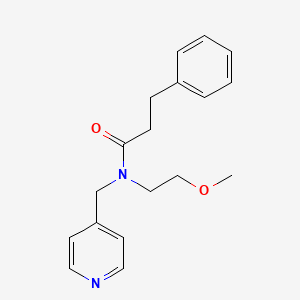

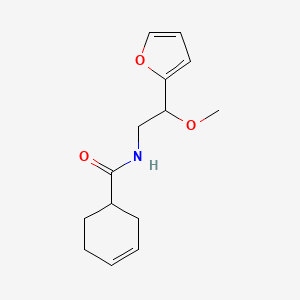

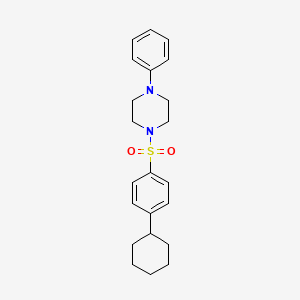
![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)